1-Amino-2,6-dimethylpiperidine
Overview
Description
1-Amino-2,6-dimethylpiperidine is an organic compound with the chemical formula C7H16N2. It is a colorless to light yellow liquid that is soluble in water and various organic solvents such as alcohols and ethers . This compound is known for its applications in organic synthesis, serving as an intermediate in the production of dyes, medicines, and pesticides .
Mechanism of Action
Target of Action
1-Amino-2,6-dimethylpiperidine, also known as 2,6-dimethylpiperidin-1-amine, is a reactant used in the synthesis of various compounds . .
Mode of Action
It is known to be a reactant in the synthesis of various compounds, suggesting it interacts with other molecules to form new substances .
Biochemical Pathways
It is known to be involved in the synthesis of N-substituted derivatives of 3-aminorhodanine .
Result of Action
This compound is used as a reactant in the synthesis of various compounds, including hydrazones, superelectrophilic intermediates during 1,5-cyclization reactions, amides, anticonvulsant agents, and HIV entry inhibitors for the CXCR4 receptor . The specific molecular and cellular effects of these compounds would depend on their individual structures and functions.
Biochemical Analysis
Biochemical Properties
1-Amino-2,6-dimethylpiperidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of N-substituted derivatives of 3-aminorhodanine, which are used in the development of anticonvulsant agents and HIV entry inhibitors for the CXCR4 receptor . The nature of these interactions often involves the formation of hydrazones and superelectrophilic intermediates during 1,5-cyclization reactions .
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the expression of genes involved in metabolic pathways and the regulation of cellular energy production . Additionally, it can alter cell signaling pathways, leading to changes in cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific enzymes, altering their activity and affecting the overall biochemical pathways in which they are involved . For instance, it can inhibit or activate enzymes responsible for the synthesis of certain metabolites, leading to changes in cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as the modulation of metabolic pathways and the regulation of gene expression . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of metabolites . This compound can affect metabolic flux, leading to changes in the levels of specific metabolites within cells. For example, it may enhance the production of certain metabolites while inhibiting the synthesis of others, thereby influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution can affect its activity and function, as it may be more effective in certain cellular regions where it can interact with target biomolecules.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell . The localization of this compound can impact its activity and function, as it may interact with different biomolecules depending on its subcellular location.
Preparation Methods
The preparation of 1-Amino-2,6-dimethylpiperidine typically involves the reaction of ammonia water with 2,6-dimethylpiperidine . This method is commonly used in both laboratory and industrial settings. The reaction conditions usually include maintaining a controlled temperature and pressure to ensure optimal yield and purity of the product . Industrial production methods may involve more advanced techniques such as hydrogenation to achieve higher yields .
Chemical Reactions Analysis
1-Amino-2,6-dimethylpiperidine undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and aryl halides for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Amino-2,6-dimethylpiperidine has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Amino-2,6-dimethylpiperidine can be compared with other similar compounds such as:
2,6-Dimethylpiperidine: Lacks the amino group, making it less reactive in certain chemical reactions.
1-Amino-2,5-dimethylpiperidine: Similar structure but with a different substitution pattern, leading to variations in reactivity and applications.
2,6-Dimethylpiperidin-1-ylamine: Another similar compound with slight structural differences that can affect its chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it suitable for a variety of applications in synthesis, catalysis, and medicinal chemistry .
Properties
IUPAC Name |
2,6-dimethylpiperidin-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-6-4-3-5-7(2)9(6)8/h6-7H,3-5,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHWWAIVYPJROV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20959940 | |
Record name | 2,6-Dimethylpiperidin-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20959940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39135-39-2, 61147-58-8 | |
Record name | 1-Amino-2,6-dimethylpiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39135-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperidine, 1-amino-2,6-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039135392 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC223068 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223068 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-Dimethylpiperidin-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20959940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dimethyl-1-piperidylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.355 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 1-amino-2,6-dimethylpiperidine, and how is it studied?
A1: this compound, as its name suggests, is an organic compound with a piperidine ring structure. Its molecular formula is C7H16N2, and its molecular weight is 128.21 g/mol [, ]. Researchers utilize various spectroscopic techniques to study its structure and properties. These include:
- FTIR and FT-Raman Spectroscopy: These techniques help identify the functional groups present in the molecule and analyze its vibrational modes [].
- NMR Spectroscopy: This technique provides detailed information about the arrangement of atoms within the molecule, offering insights into its structure and conformation [].
Q2: How is this compound synthesized, and are there any specific conditions for its production?
A2: One documented method for synthesizing this compound is through the catalytic hydrogenation of 1-nitroso-2,6-dimethylpiperidine []. This process employs a palladium catalyst partially poisoned with iron ions to facilitate the reaction. Key conditions for this synthesis include:
- Presence of Surfactant: A surface-active agent, or a mixture of them, is crucial for the reaction, likely influencing the interaction of reactants with the catalyst surface [].
Q3: Has this compound been identified in any natural sources?
A3: Yes, this compound has been identified as one of the phytochemicals present in the leaf extract of the mangrove plant Bruguiera cylindrica []. This discovery was made using Gas Chromatography-Mass Spectrometry (GC-MS) analysis, which helped identify and characterize the compound within the complex plant extract.
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